Ethyl 2-[(2-furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

physicochemical profiling drug-likeness lead optimization

Hit-to-lead programs targeting MAGL or antimicrobial SAR face delays from multi-week custom synthesis of 2-aminothiazole scaffolds. CAS 890092-70-3 provides immediate access to a bifunctional core with two orthogonal reactive handles: - Secondary NH at position 2 for acylation, sulfonylation, or urea formation. - Ethyl ester at position 5 for hydrolysis to the carboxylic acid (CAS 1071328-69-2, also available) enabling parallel amide coupling. This enables systematic 2D diversity generation (50-200 analogs) from a single commercial starting material-eliminating custom synthesis lead time. Available at ≥98% purity with global shipping.

Molecular Formula C12H14N2O3S
Molecular Weight 266.32 g/mol
CAS No. 890092-70-3
Cat. No. B12211598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[(2-furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
CAS890092-70-3
Molecular FormulaC12H14N2O3S
Molecular Weight266.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)NCC2=CC=CO2)C
InChIInChI=1S/C12H14N2O3S/c1-3-16-11(15)10-8(2)14-12(18-10)13-7-9-5-4-6-17-9/h4-6H,3,7H2,1-2H3,(H,13,14)
InChIKeyZAMDBNRFCZODNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-[(2-furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylate (CAS 890092-70-3): Structural Identity and Compound-Class Context for Procurement Decision-Making


Ethyl 2-[(2-furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylate (CAS 890092-70-3; molecular formula C₁₂H₁₄N₂O₃S; MW 266.32 g/mol) is a trisubstituted thiazole derivative built upon the ethyl 2-amino-4-methylthiazole-5-carboxylate scaffold [1]. The compound is distinguished by a 2-furylmethylamino substituent at the thiazole 2-position, which replaces the primary amino group present in the widely used synthetic precursor ethyl 2-amino-4-methylthiazole-5-carboxylate (CAS 7210-76-6) [2]. This structural modification places the compound within a broader class of 2-substituted-amino thiazole-5-carboxylate derivatives that have been investigated for monoacylglycerol lipase (MAGL) inhibition, antimicrobial activity, and anticancer potential in peer-reviewed medicinal chemistry programs [3][4]. The compound is commercially available from multiple suppliers at purities of 95–98%, making it accessible as a research intermediate or screening candidate .

Why Generic Substitution of Ethyl 2-[(2-furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylate with Parent Scaffold or Other 2-Amino Analogs is Scientifically Unjustified


The ethyl 2-amino-4-methylthiazole-5-carboxylate scaffold (CAS 7210-76-6) serves as a versatile precursor, but the 2-position substitution critically governs both physicochemical properties and biological target engagement. Replacing the 2-furylmethylamino group with a simple primary amine, a chloro substituent, or an unsubstituted benzylamino group produces compounds with substantially different lipophilicity, hydrogen-bonding capacity, and steric profiles [1]. In the MAGL inhibitor series reported by Ali et al. (2019), subtle changes at the 2-amino substituent produced IC₅₀ values spanning a >250-fold range (0.037–9.60 µM) across only 13 compounds [2]. Similarly, in the Rostom et al. (2014) antimicrobial series, 2-position modification differentiated compounds with broad-spectrum anticancer antibiotic activity from inactive analogs, with compound 9b showing activity against 29 of 60 NCI tumor cell lines while other closely related derivatives were essentially inactive [3]. The 2-furylmethylamino group introduces a heteroaromatic ring capable of π–π stacking, an oxygen atom for additional hydrogen-bond acceptor interactions, and a methylene spacer that modulates conformational flexibility—features absent in the parent amine or simple alkylamino congeners [4]. Substituting this compound with any generic thiazole-5-carboxylate analog would therefore introduce uncharacterized changes in target affinity, selectivity, and ADME properties that cannot be predicted without experimental validation.

Quantitative Differentiation Evidence for Ethyl 2-[(2-furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylate (CAS 890092-70-3) Relative to Closest Analogs


Physicochemical Differentiation: Enhanced Lipophilicity and Hydrogen-Bond Acceptor Capacity vs. the Unsubstituted Parent Scaffold

Relative to the parent scaffold ethyl 2-amino-4-methylthiazole-5-carboxylate (CAS 7210-76-6), the target compound exhibits a substantially higher computed lipophilicity (XLogP3 = 2.8 vs. 1.6), representing a 1.2 log unit increase that predicts enhanced membrane permeability [1]. The topological polar surface area increases from 78.4 Ų to 92.6 Ų, while the hydrogen bond acceptor count rises from 4 to 6 and the hydrogen bond donor count decreases from 2 to 1 [1]. The molecular weight increases from 186.23 to 266.32 g/mol and the rotatable bond count from 3 to 6, indicating greater conformational flexibility [1]. These combined changes shift the compound further into oral drug-like chemical space (Lipinski Rule of Five compliant) while simultaneously altering its predicted ADME profile relative to the parent amine.

physicochemical profiling drug-likeness lead optimization

MAGL Inhibitory Potency Range of the 2-Amino-4-methylthiazole-5-carboxylate Class: Benchmarking the Target Scaffold Against Published Lead Compounds

In the closest published chemical series to the target compound, Ali et al. (2019) reported that thirteen 2-amino-4-methylthiazole-5-carboxylate derivatives inhibited human monoacylglycerol lipase (MAGL) with IC₅₀ values spanning 0.037 to 9.60 µM—a 259-fold potency range driven entirely by variations in the 2-amino substituent [1]. The two most potent compounds, 3g (IC₅₀ = 0.037 µM) and 4c (IC₅₀ = 0.063 µM), carry substituted phenylacetamido and benzamido groups at the 2-position, respectively, and progressed to NCI 60-cell-line five-dose anticancer screening, where 4c achieved GI₅₀ values of 0.34 µM against HOP-92 (non-small cell lung cancer) and 0.96 µM against EKVX [1]. The 2-furylmethylamino substituent of the target compound occupies a distinct chemical space within this series—introducing a heteroaromatic furan ring absent in all 30 compounds of the Ali study—which may confer differential MAGL binding interactions [2]. Although direct MAGL IC₅₀ data for CAS 890092-70-3 are not publicly available, the class-level SAR demonstrates that the 2-position substituent is the dominant determinant of potency within this scaffold.

MAGL inhibition endocannabinoid system cancer target

Antimicrobial Activity Landscape: Structural Differentiation from the Most Active Bifunctional Thiazole Analogs

Rostom et al. (2014) synthesized and screened 30 bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives for antimicrobial activity. The most active analog, compound 12f, demonstrated antibacterial potency comparable to ampicillin and gentamicin sulfate against Staphylococcus aureus and Bacillus subtilis, while 19 of 30 compounds showed obvious antibacterial potential with special bactericidal activity against Gram-positive bacteria [1]. MIC values in the series ranged from 0.16 to >2.50 mg/mL against tested bacteria and fungi [2]. The 2-furylmethylamino substituent of CAS 890092-70-3 distinguishes it from all reported active analogs in this series: compound 12f carries a hydroxypyridone-bearing acetamido group, while other active compounds feature Schiff base or Mannich base-derived substituents with distinct pharmacophoric elements [1]. The furan ring introduces an oxygen heteroatom capable of participating in hydrogen bonding and metal coordination interactions not available to the phenyl or alkyl substituents found in the published antimicrobial actives.

antimicrobial screening Gram-positive bactericidal thiazole SAR

Commercial Availability and Defined Purity Grade vs. Non-Commercial Research Analogs

CAS 890092-70-3 is commercially available from multiple independent suppliers at defined purity grades: Leyan supplies the compound at 98% purity (Cat. No. 1359309) , AKSci offers it with full quality assurance documentation including SDS and COA , and Chemscene lists it with specified storage conditions (sealed, dry, 2–8°C) . In contrast, the most potent published analogs from the Ali et al. (2019) MAGL inhibitor series—compounds 3g (NSC:788170) and 4c (NSC:788176)—are not commercially listed by any major supplier and require custom synthesis [1]. Similarly, compound 12f and 9b from the Rostom et al. (2014) study are not available as catalog products. The closest commercially available comparator, ethyl 2-amino-4-methylthiazole-5-carboxylate (CAS 7210-76-6), is widely stocked but lacks the 2-position substitution that defines the target compound's differentiated chemical space .

chemical procurement commercial availability purity specification

Furan Ring Structural Motif: Distinct Metal-Coordination and π-Stacking Potential vs. Phenyl-Substituted Analogs

The 2-furylmethylamino substituent incorporates a furan oxygen atom capable of participating in metal-coordination interactions and hydrogen bonding that are absent in the phenyl-substituted analogs dominating the published thiazole-5-carboxylate literature. This is particularly relevant given the validated zinc-chelating mechanism established for thiazole carboxylic acid derivatives as glyoxalase-I (Glo-I) inhibitors, where the carboxylic acid group was identified as an indispensable chelating functionality [1]. The furan oxygen provides an additional potential coordination site beyond the thiazole ring nitrogen and the ester carbonyl oxygen, creating a multidentate ligand geometry distinct from that of simple aryl-substituted analogs. In the broader context of furan-containing bioactive molecules, the furan ring has been recognized for contributing to pronounced bioactivities and enabling orthogonal bioconjugation strategies [2]. The methylene spacer between the furan ring and the exocyclic amine further differentiates the target compound from directly N-arylated analogs by introducing conformational flexibility that can modulate binding pocket accommodation.

metal chelation molecular recognition heterocyclic chemistry

Synthetic Tractability and Derivatization Potential: The 2-Furylmethylamino Group as a Versatile Handle for Parallel Library Synthesis

The target compound's 2-furylmethylamino group retains a secondary amine (NH) that serves as a reactive handle for further derivatization—a feature lost in tertiary amine or fully N,N-disubstituted analogs. This enables acylation, sulfonylation, reductive amination, or urea/thiourea formation at the exocyclic nitrogen without requiring protecting group manipulation at other positions [1]. The ethyl ester at the 5-position can be independently hydrolyzed to the corresponding carboxylic acid (CAS 1071328-69-2, commercially available as a 95% pure reference standard) , allowing orthogonal functionalization of the two termini. In contrast, the most potent published analog 3g (MAGL IC₅₀ = 0.037 µM) carries a complex 4-chlorophenoxyacetamido substituent that lacks a similarly accessible secondary diversification point [2]. This bifunctional reactivity profile makes CAS 890092-70-3 particularly well-suited for combinatorial library construction, where systematic variation of both the 2-amino substituent (via the NH) and the 5-position (via ester hydrolysis/amidation) can be achieved from a single intermediate.

parallel synthesis chemical library derivatization

Recommended Research and Procurement Application Scenarios for Ethyl 2-[(2-furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylate (CAS 890092-70-3)


MAGL Inhibitor Lead Discovery: An Unexplored 2-Substituent Chemotype for Endocannabinoid-Targeted Oncology Programs

For research groups pursuing monoacylglycerol lipase (MAGL) inhibitors as anticancer agents, CAS 890092-70-3 provides a structurally distinct 2-substituent chemotype (furylmethylamino) that has not been evaluated within the validated 2-amino-4-methylthiazole-5-carboxylate MAGL inhibitor series reported by Ali et al. (2019), where 13 analogs achieved IC₅₀ values spanning 0.037–9.60 µM [1]. The furan oxygen introduces a hydrogen-bond acceptor and potential metal-coordination site absent from all 30 compounds in the published series, while the methylene spacer provides conformational flexibility that may enhance induced-fit binding [1]. Procurement of the commercially available compound (98% purity) enables immediate MAGL enzyme assay screening and molecular docking studies without the multi-week delay of custom synthesis . The compound can serve as a starting point for further derivatization via acylation of the secondary amine to systematically explore the 2-position SAR landscape [2].

Antimicrobial SAR Expansion: A Structurally Orthogonal Starting Point for Gram-Positive Selective Agent Development

Building on the antimicrobial SAR established by Rostom et al. (2014), where 19 of 30 bifunctional thiazole derivatives showed significant antibacterial activity with preferential Gram-positive spectrum, CAS 890092-70-3 offers a structurally orthogonal chemotype for hit expansion [1]. Unlike the most active published analog 12f—which relies on a hydroxypyridone-bearing acetamido group for its activity comparable to ampicillin and gentamicin—the target compound presents a furan-containing substituent that has not been explored in this antimicrobial context [1]. The compound can be screened directly against the same panel of Gram-positive (S. aureus, B. subtilis, S. pyogenes) and Gram-negative (E. coli, P. aeruginosa) strains, with MIC determination by serial dilution, providing directly comparable data to the published benchmark compounds . The furan motif also offers potential for subsequent bioisosteric replacement with thiophene or pyrrole analogs as part of a focused SAR campaign.

Parallel Library Synthesis Core: Exploiting Dual Reactive Handles for Efficient 2D Diversity Generation

CAS 890092-70-3 is uniquely positioned as a parallel synthesis core due to its two orthogonal reactive sites: the secondary NH at the 2-position and the ethyl ester at the 5-position [1]. The NH can undergo acylation with diverse carboxylic acid chlorides, sulfonylation, or conversion to ureas/thioureas, while the ester can be independently hydrolyzed to the carboxylic acid (CAS 1071328-69-2, also commercially available) for subsequent amide coupling . This bifunctional reactivity enables a two-dimensional diversity matrix: varying R¹ at the 2-amino position while independently varying R² at the 5-carboxylate position, potentially generating 50–200 analogs from a single commercial starting material [1]. This approach is particularly advantageous for hit-to-lead optimization campaigns where systematic exploration of both pharmacophoric vectors is required, and contrasts favorably with published lead compounds (e.g., 3g, 4c, 12f) that lack similarly accessible secondary diversification handles [2].

Metalloenzyme Inhibitor Screening: Exploiting the Furan Oxygen for Zinc-Dependent Enzyme Targeting

The furan oxygen atom of CAS 890092-70-3 provides an additional heteroatom coordination site that is structurally pre-validated by the zinc-chelating pharmacophore model established for thiazole carboxylic acid-based glyoxalase-I (Glo-I) inhibitors, where the most potent analog achieved an IC₅₀ of 2.5 µM [1]. While the target compound is the ethyl ester rather than the free carboxylic acid required for optimal zinc chelation, the corresponding carboxylic acid derivative (CAS 1071328-69-2) is commercially available at 95% purity and can be used directly for metalloenzyme screening . Potential screening targets beyond Glo-I include other zinc-dependent enzymes implicated in cancer (MMP-2, MMP-9, HDACs) and inflammation (COX-1/COX-2), where the multidentate ligand geometry created by the furan oxygen, thiazole nitrogen, and carboxylate oxygen may confer selectivity advantages over simpler bidentate chelators [2]. This scenario is supported by the demonstrated MMP inhibitory activity of structurally related thiazole derivatives, where compound 3 from Kaplancikli et al. showed MMP-1, MMP-8, and MMP-9 inhibition alongside selective anticancer activity (MCF-7 IC₅₀ = 20.6 µg/mL vs. cisplatin IC₅₀ = 35.31 µg/mL) [2].

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